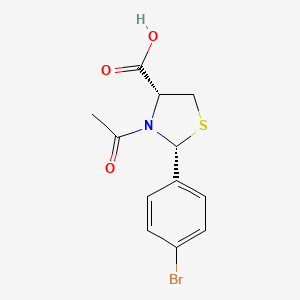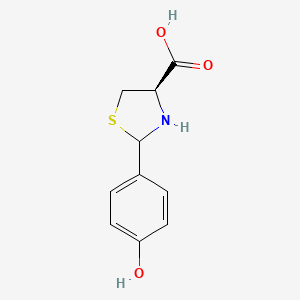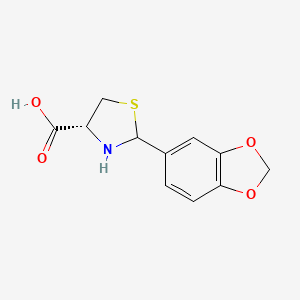![molecular formula C11H11NO4 B7725735 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid](/img/structure/B7725735.png)
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4H-benzo[d][1,3]oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to improve yields and reduce reaction times . Another method involves gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, which yields the desired oxazine derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for oxazine derivatives often involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples in a single reaction vessel . This approach is advantageous for scaling up production and optimizing reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazine derivatives.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a human leukocyte elastase inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading elastin and other proteins . This inhibition can reduce inflammation and tissue damage in various diseases.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
2-oxo-benzo[1,4]oxazines: These compounds have a different ring structure but exhibit similar biological activities, such as enzyme inhibition.
4-sila-4H-benzo[d][1,3]oxazines: These silicon-containing analogs have been developed as biologically relevant oxazine derivatives.
Uniqueness
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit human leukocyte elastase and its potential anticancer properties make it a valuable target for further research and development .
Properties
IUPAC Name |
3-(4-oxo-2H-1,3-benzoxazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)5-6-12-7-16-9-4-2-1-3-8(9)11(12)15/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPBUCXNWGGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7725655.png)
![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B7725658.png)
![(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7725670.png)
![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B7725678.png)
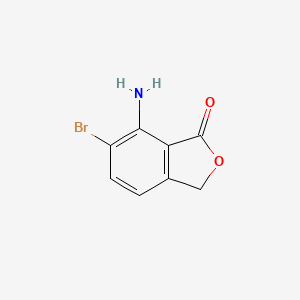
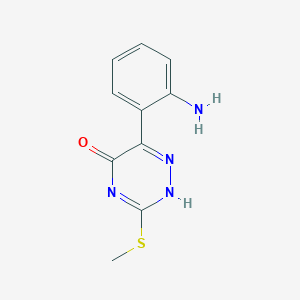
![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7725701.png)
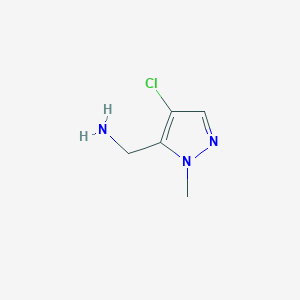
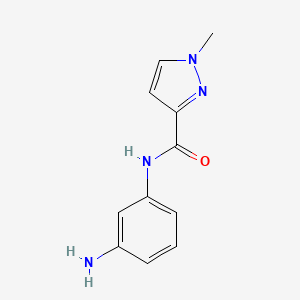
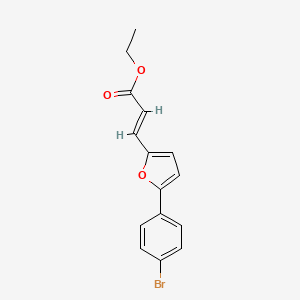
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B7725734.png)
